![molecular formula C23H22N6O2 B2416806 5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole CAS No. 1775410-57-5](/img/structure/B2416806.png)
5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole” is a synthetic compound. It contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, like the one , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a piperazine ring, a pyrimidine ring, and an oxadiazole ring. The piperazine ring is substituted with a methoxyphenyl group and a pyrimidinyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, ring-opening, and cycloaddition . For example, cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds with structures related to "5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole" have been synthesized and characterized, providing foundational knowledge for further exploration of their medicinal applications. For instance, the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives have been reported, highlighting the potential of these compounds in addressing microbial resistance (Bektaş et al., 2007). Additionally, crystal structure studies and Hirshfeld surface analysis have been conducted on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, offering insights into the molecular architecture and intermolecular interactions of these compounds (Kumara et al., 2017).
Biological Activities and Pharmacological Potential
Research has extensively evaluated the biological activities of compounds within this chemical class, including their antioxidant, antimicrobial, and anticonvulsant properties. For example, in vitro antioxidant activity studies have demonstrated the radical scavenging capabilities of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, indicating their potential utility in oxidative stress-related conditions (Mallesha et al., 2014). The antimicrobial properties of piperazinyl oxazolidinone compounds have also been explored, with certain derivatives showing efficacy against gram-positive pathogens, underscoring their potential as antibacterial agents (Tucker et al., 1998). Furthermore, the anticonvulsant activity of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been evaluated in vivo, revealing compounds with significant efficacy in seizure models, suggesting their potential as antiepileptic drugs (Harish et al., 2013).
Eigenschaften
IUPAC Name |
5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-30-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22-20(15-24-16-25-22)23-26-21(27-31-23)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKGZHZCLSFOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)
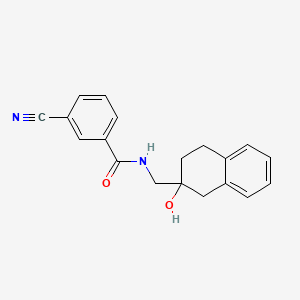
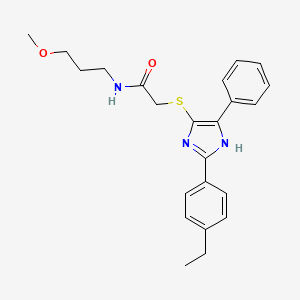
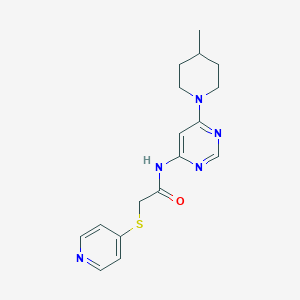
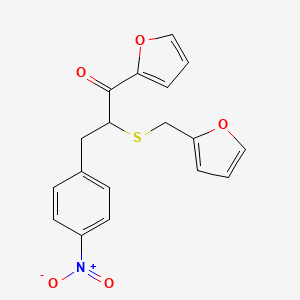

![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)
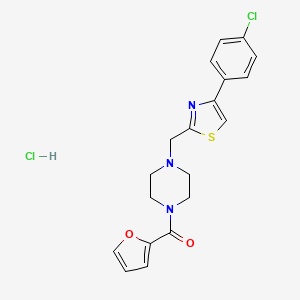


![diethyl 1-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2416742.png)
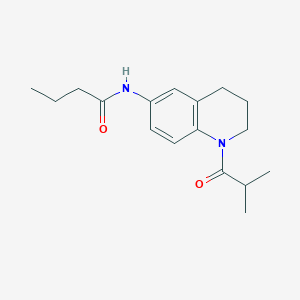

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)